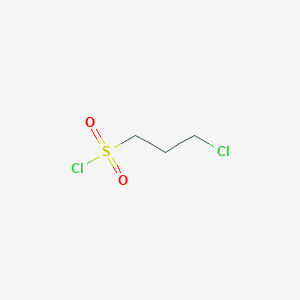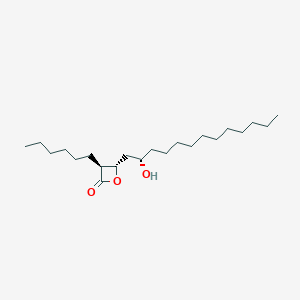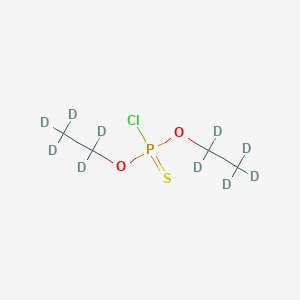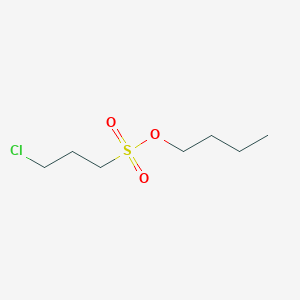
3-Chloropropanesulfonyl chloride
Overview
Description
3-Chloropropanesulfonyl chloride: is a chemical compound with the molecular formula C3H6Cl2O2S . It is also known by several synonyms, including γ-Chloropropanesulfonyl chloride, 1-Chloro-3-propanesulfonyl chloride, and 3-Chloro-1-propanesulfonyl chloride . This compound is primarily used as an intermediate in the synthesis of various pharmaceutical and chemical products .
Mechanism of Action
Target of Action
3-Chloropropanesulfonyl chloride is primarily used as an intermediate in the synthesis of various pharmaceuticals . It is also used in the preparation of many enzymatic inhibitors . The primary targets of this compound are therefore the enzymes that these inhibitors are designed to act upon.
Mode of Action
The compound acts by generating and trapping derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids . This results in the formation of chiral sultams and sultones . These products can inhibit the action of certain enzymes, thereby affecting the biochemical pathways they are involved in.
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific enzymatic inhibitors that are synthesized using it. It is known to be involved in the generation and trapping of derived sulfene with imines and glyoxylates .
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by the specific enzymatic inhibitors it is used to synthesize. These inhibitors can have a wide range of effects, depending on the enzymes they target. The compound itself is known to cause severe burns by all exposure routes .
Action Environment
This compound is a water-reactive substance . Contact with water liberates toxic gas . It is also moisture sensitive . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by environmental factors such as humidity and temperature. It should be stored in a cool, dry, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
3-Chloropropanesulfonyl chloride is known to interact with various enzymes and biomolecules. It is used as a starting reagent in the synthesis of the pyrrolidine-based chiral imidazolium ionic liquid . It also plays a role in the sulfonation of cross-linked polyethylenimine for selective removal of mercury .
Molecular Mechanism
The molecular mechanism of this compound involves the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids . This process yields chiral sultams and sultones, which are valuable in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropropanesulfonyl chloride can be synthesized through the reaction of 3-chloropropanol with thionyl chloride . The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent . The reaction can be represented as follows:
ClCH2CH2CH2OH+SOCl2→ClCH2CH2CH2SO2Cl+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropropanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Oxidation: It can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert it into corresponding sulfinyl or sulfhydryl compounds.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Sulfonic acids: Formed from oxidation reactions.
Scientific Research Applications
3-Chloropropanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry:
Synthesis of chiral ionic liquids: It is used as a starting reagent in the synthesis of pyrrolidine-based chiral imidazolium ionic liquids.
Sulfonation reactions: It is employed in the sulfonation of cross-linked polyethylenimine for selective removal of heavy metals like mercury.
Biology:
Enzymatic inhibitors: It serves as an intermediate in the preparation of various enzymatic inhibitors.
Medicine:
Pharmaceutical intermediates: It is used in the synthesis of pharmaceutical intermediates, particularly in the development of antiviral drugs.
Industry:
Chemical manufacturing: It is utilized in the production of various chemical products, including dyes and agrochemicals.
Comparison with Similar Compounds
- 2-Chloroethanesulfonyl chloride
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Trifluoromethanesulfonyl chloride
- Cyclopropanesulfonyl chloride
Comparison: 3-Chloropropanesulfonyl chloride is unique due to its three-carbon chain, which provides distinct reactivity and steric properties compared to shorter-chain sulfonyl chlorides like methanesulfonyl chloride and ethanesulfonyl chloride . Its structure allows for the formation of more complex and diverse chemical products, making it valuable in various synthetic applications .
Properties
IUPAC Name |
3-chloropropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O2S/c4-2-1-3-8(5,6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKDGVXBXQTHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167559 | |
| Record name | Propanesulfonyl chloride, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to light yellow liquid; [Acros Organics MSDS] | |
| Record name | 3-Chloropropanesulfonyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19778 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1633-82-5 | |
| Record name | 3-Chloropropanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropropanesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloropropanesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanesulfonyl chloride, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropanesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROPROPANESULPHONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26KZB8ERS7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester](/img/structure/B28717.png)



![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid](/img/structure/B28722.png)









